molecular formula C9H7NO4 B14844503 (4,6-Diformylpyridin-2-YL)acetic acid

(4,6-Diformylpyridin-2-YL)acetic acid

Cat. No.: B14844503
M. Wt: 193.16 g/mol
InChI Key: XWTVDJPBPVWFNX-UHFFFAOYSA-N
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Description

(4,6-Diformylpyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two formyl groups at positions 4 and 6, and an acetic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diformylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of pyridine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, and sometimes catalysts to facilitate the formylation and subsequent reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diformylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield (4,6-dicarboxylpyridin-2-YL)acetic acid, while reduction would produce (4,6-dihydroxymethylpyridin-2-YL)acetic acid.

Scientific Research Applications

(4,6-Diformylpyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4,6-Diformylpyridin-2-YL)acetic acid exerts its effects involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the acetic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its role in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Similar structure but lacks the formyl groups.

    4,6-Dimethylpyridine-2-YL)acetic acid: Similar structure but with methyl groups instead of formyl groups.

Uniqueness

(4,6-Diformylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(4,6-diformylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H7NO4/c11-4-6-1-7(3-9(13)14)10-8(2-6)5-12/h1-2,4-5H,3H2,(H,13,14)

InChI Key

XWTVDJPBPVWFNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C=O)C=O

Origin of Product

United States

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